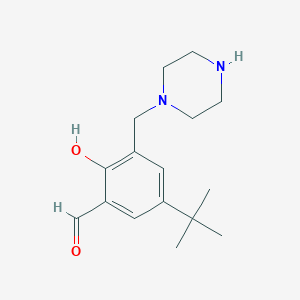![molecular formula C27H36O6 B14193994 3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] CAS No. 849208-24-8](/img/structure/B14193994.png)
3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] is a complex organic compound characterized by its unique structure, which includes two oxetane rings and multiple methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with propane-1,3-diol, followed by cyclization to form the oxetane rings. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane rings can be reduced to form open-chain diols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] exerts its effects is largely dependent on its structural features. The oxetane rings provide rigidity and stability, while the methoxy groups can participate in various chemical interactions. These properties make it a versatile compound for binding to different molecular targets and pathways, potentially influencing biological processes or material properties.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Butane-1,4-diylbis(oxy))bis(propan-1-ol): Similar in structure but with different functional groups.
1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-: Another compound with a similar backbone but different substituents.
Uniqueness
3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] is unique due to its combination of oxetane rings and methoxy groups, which confer specific chemical and physical properties not found in similar compounds. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Propiedades
Número CAS |
849208-24-8 |
|---|---|
Fórmula molecular |
C27H36O6 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-3-[3-[2-(2,4-dimethoxyphenyl)-2-methyloxetan-3-yl]propyl]-2-methyloxetane |
InChI |
InChI=1S/C27H36O6/c1-26(22-12-10-20(28-3)14-24(22)30-5)18(16-32-26)8-7-9-19-17-33-27(19,2)23-13-11-21(29-4)15-25(23)31-6/h10-15,18-19H,7-9,16-17H2,1-6H3 |
Clave InChI |
ZAFLZPFARAQCAN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CO1)CCCC2COC2(C)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B14193915.png)


![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)

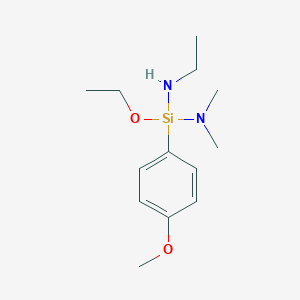
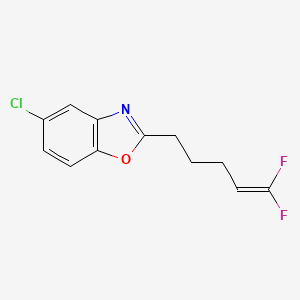
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
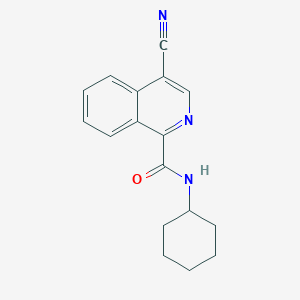
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
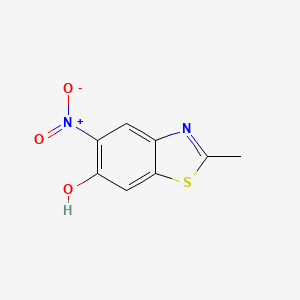

![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
